molecular formula C6H6BrN3O B2825831 Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide CAS No. 1451215-02-3

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide

Cat. No.: B2825831
CAS No.: 1451215-02-3
M. Wt: 216.038
InChI Key: SRPZJTVWTYNFHR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrazine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine core. The final step involves the addition of hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are used to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.

    Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with tailored properties .

Biological Activity

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of this compound

Imidazo[1,2-a]pyrazines are nitrogen-containing heterocycles that have been shown to exhibit a wide range of biological activities. The specific derivative, this compound, has been studied for its potential as an inhibitor in various biological pathways and its therapeutic effects against several diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazin derivatives. For instance, a study identified a derivative with an IC50 value of 5.70 nM against ENPP1, a target relevant for cancer immunotherapy. This compound enhanced the expression of cGAMP-induced STING pathway genes, indicating its role in immune modulation and tumor growth inhibition when combined with anti-PD-1 therapy .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazin Derivatives

CompoundTargetIC50 (nM)Effect
7ENPP15.70Potent inhibitor
14ATPase7.00Competitive inhibitor

Antimicrobial Activity

Imidazo[1,2-a]pyrazin derivatives also display significant antimicrobial properties. A series of synthesized compounds showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against S. aureus, indicating their potential as antibacterial agents .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainMIC (µg/mL)
4aS. aureus7.8
4bE. coli31.25

Other Biological Activities

In addition to anticancer and antimicrobial effects, imidazo[1,2-a]pyrazin derivatives have been investigated for their anti-inflammatory and antioxidant properties. These compounds have been shown to inhibit key enzymes involved in inflammatory pathways and exhibit protective effects against oxidative stress in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that variations in substituents on the pyrazine ring can enhance or diminish activity against specific targets.

Key Findings in SAR Studies:

  • Substituents at the 3-position of the pyrazine ring often correlate with increased potency against CDK9, a target involved in cell cycle regulation.
  • The presence of bulky groups at specific positions has been linked to improved binding affinity and selectivity towards various biological targets.

Case Study 1: ENPP1 Inhibition

A study focused on the optimization of imidazo[1,2-a]pyrazine derivatives for ENPP1 inhibition demonstrated that compound 7 not only inhibited the enzyme effectively but also enhanced antitumor immune responses when used in conjunction with other immunotherapeutics. This highlights the compound's potential role in cancer treatment strategies targeting immune pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties revealed that specific imidazo[1,2-a]pyrazine derivatives exhibited strong bactericidal activities against resistant strains of bacteria. This study emphasized the need for further exploration into these compounds as alternatives to traditional antibiotics given the rising issue of antibiotic resistance .

Properties

IUPAC Name

7H-imidazo[1,2-a]pyrazin-8-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.BrH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPZJTVWTYNFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=O)N1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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